Indole, 3-bromoacetyl-5-(dimethylamino)-
Description
"Indole, 3-bromoacetyl-5-(dimethylamino)-" is a substituted indole derivative featuring a bromoacetyl group at position 3 and a dimethylamino group at position 3. Bromoacetyl and dimethylamino substituents are known to influence electronic, steric, and biological characteristics, making this compound of interest in medicinal and synthetic chemistry. For instance, bromoacetyl groups are reactive toward nucleophiles, enabling further functionalization, while dimethylamino groups enhance solubility and modulate electronic effects .
Properties
CAS No. |
6851-69-0 |
|---|---|
Molecular Formula |
C12H13BrN2O |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
2-bromo-1-[5-(dimethylamino)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C12H13BrN2O/c1-15(2)8-3-4-11-9(5-8)10(7-14-11)12(16)6-13/h3-5,7,14H,6H2,1-2H3 |
InChI Key |
OOYNNWHPLINKIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC=C2C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
Indole Substitution at the 5-Position:
The 5-dimethylamino substituent can be introduced via electrophilic aromatic substitution or by starting from a suitably substituted indole precursor. Protection of the indole nitrogen (NH) is often necessary to direct substitution and prevent side reactions.Protection Strategies:
Phenylsulfonyl or Boc (tert-butoxycarbonyl) groups are commonly used to protect the indole NH during functionalization steps, as reported in literature on substituted indole synthesis.
Introduction of the 3-Bromoacetyl Group
Acylation with Bromoacetyl Bromide:
The key step involves acylation of the indole at the 3-position using bromoacetyl bromide. This reaction is typically performed in the presence of a base such as triethylamine (TEA) at low temperature (0 °C) to control reactivity and minimize side reactions.Reaction Conditions:
The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation. The base scavenges the released HBr, facilitating the formation of the 3-bromoacetyl indole intermediate.Example Procedure:
3-Acetyl-5-dimethylaminoindole is reacted with bromoacetyl bromide and triethylamine in anhydrous dichloromethane at 0 °C. The reaction mixture is stirred until completion (monitored by TLC or LC-MS), then quenched and worked up by washing with brine and sodium bicarbonate solutions to remove acidic impurities.
Purification and Characterization
Workup:
The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.Purification:
Column chromatography on silica gel is used to purify the product, with eluents typically being mixtures of ethyl acetate and hexanes.Characterization:
The product is characterized by NMR (1H and 13C), mass spectrometry, and melting point analysis to confirm the structure and purity.
Alternative Synthetic Routes and Considerations
Lithiation and Electrophilic Addition:
Alternative methods involve lithiation at the 3-position of the indole ring followed by quenching with bromoacetyl electrophiles. This approach requires careful control of temperature and stoichiometry to prevent overreaction or side products.Use of Protecting Groups:
The dimethylamino group at the 5-position may require protection or careful handling to avoid nucleophilic attack or quaternization during acylation.Rearrangement and Side Reactions:
Literature reports indicate that under certain conditions, indole derivatives with acyl groups can undergo rearrangements or polymerization, necessitating optimized reaction conditions and prompt workup.
Data Table Summarizing Key Preparation Parameters
Summary of Research Findings and Best Practices
The preparation of indole, 3-bromoacetyl-5-(dimethylamino)- relies heavily on the selective acylation of the indole 3-position with bromoacetyl bromide under controlled conditions.
Protection of the indole nitrogen and careful introduction of the 5-dimethylamino substituent are critical to achieving high yields and purity.
Workup procedures involving aqueous washes and drying agents are essential to remove byproducts and acidic residues.
Purification by silica gel chromatography and thorough characterization ensure the integrity of the final compound.
Alternative synthetic routes involving lithiation and electrophilic addition provide flexibility but require stringent control to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions: Indole, 3-bromoacetyl-5-(dimethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cycloaddition Reactions: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromoacetyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
Indole, 3-bromoacetyl-5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, sensors, and other industrially significant materials.
Mechanism of Action
The mechanism of action of Indole, 3-bromoacetyl-5-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Indole, 3-bromoacetyl-5-(dimethylamino)-" (hypothetical) with structurally related indole derivatives from the evidence, focusing on substituents, synthesis, and physicochemical properties:
Key Observations:
Synthetic Routes: Bromo-substituted indoles are commonly synthesized via palladium-catalyzed cyclization () or condensation reactions (). The target compound may require similar methods, with bromoacetyl introduction via alkylation or acylation . Dimethylamino groups are typically installed via nucleophilic substitution or reductive amination, as seen in pyrrole hydrazones () .
Spectroscopic Features: Bromoacetyl groups exhibit strong C=O stretching (~1700 cm⁻¹) in IR and deshielded carbonyl carbons in ¹³C NMR (~190–200 ppm) . Dimethylamino groups show characteristic ¹H NMR signals at δ 2.8–3.2 and ¹³C signals near δ 40–45 .
Substituent position affects bioactivity: 5-bromo-3-substituted indoles (Compound 34) show distinct structure-activity relationships compared to 6-bromo analogs (Compound 35) .
Physical Properties :
- Melting points vary significantly with substituent bulk and polarity. For example, phenethyl-imidazolyl derivatives (Compounds 34–35) melt at 133–142°C, while triazolyl-ethyl analogs (Compound 9c) are isolated as powders .
Biological Activity
Chemical Structure and Properties
Indole derivatives are known for their structural versatility and biological significance. The specific structure of 3-bromoacetyl-5-(dimethylamino)-indole features a bromoacetyl group and a dimethylamino substituent, which may contribute to its biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 270.14 g/mol |
| Melting Point | Not widely reported |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Several studies have explored the anticancer potential of indole derivatives. Indole compounds have been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Indole Derivative in Cancer Research
In a study published in Cancer Letters, researchers investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that 3-bromoacetyl-5-(dimethylamino)-indole exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound induced apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic proteins .
Antimicrobial Activity
Indole derivatives also demonstrate antimicrobial properties. Research has shown that certain indoles can inhibit bacterial growth and possess antifungal activity.
Study on Antimicrobial Efficacy
A recent publication in Journal of Medicinal Chemistry evaluated the antimicrobial effects of indole derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that 3-bromoacetyl-5-(dimethylamino)-indole had notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neuroprotective Effects
Emerging evidence suggests that indole compounds may have neuroprotective properties. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Neuroprotection Case Study
In an animal model study published in Neuroscience Letters, researchers administered 3-bromoacetyl-5-(dimethylamino)-indole to mice subjected to neurotoxic agents. The results indicated that the compound significantly reduced neuronal damage and improved cognitive function, suggesting potential applications in neurodegenerative diseases .
The biological activities of 3-bromoacetyl-5-(dimethylamino)-indole can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic processes.
- Neuroprotective Mechanism : Modulation of oxidative stress markers and enhancement of neurotrophic factors.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-bromoacetyl-substituted indole derivatives?
- Methodological Answer : A high-yield synthesis involves using PEG-400/DMF (2:1 v/v) as a solvent system under CuI catalysis. For example, in a related indole derivative synthesis, stirring the reaction mixture for 12 hours at ambient temperature followed by extraction with ethyl acetate (3×) and purification via flash column chromatography (70:30 ethyl acetate/hexane) achieved a 50% yield. Critical parameters include solvent polarity, catalyst loading, and reaction time to minimize side reactions .
Q. How can structural characterization of 3-bromoacetyl-5-(dimethylamino)indole be reliably performed?
- Methodological Answer : Use a combination of , , and high-resolution mass spectrometry (HRMS). For instance, can confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm, singlet) and bromoacetyl moiety (δ ~4.3–4.6 ppm, CH). HRMS with FAB ionization (e.g., m/z 427.0757 [M+H]) ensures molecular weight accuracy. TLC (R = 0.30 in ethyl acetate/hexane) aids in monitoring reaction progress .
Q. What purification techniques are effective for bromoacetyl-indole derivatives?
- Methodological Answer : Flash column chromatography with ethyl acetate/hexane gradients (e.g., 70:30) is preferred for isolating polar intermediates. Post-purification, residual DMF can be removed by heating the product to 90°C under vacuum. Recrystallization from ethanol or methanol may further enhance purity .
Advanced Research Questions
Q. How can conflicting spectroscopic data for 3-bromoacetyl-5-(dimethylamino)indole derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping signals) can be addressed via 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. For example, HSQC can distinguish between the bromoacetyl CH and adjacent indole protons. Comparative analysis with structurally analogous compounds (e.g., 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole) may clarify ambiguous peaks .
Q. What strategies mitigate decomposition of the bromoacetyl group during storage or reactions?
- Methodological Answer : Store the compound in anhydrous conditions (e.g., desiccator with PO) at −20°C to prevent hydrolysis. During reactions, avoid prolonged exposure to nucleophilic solvents (e.g., water, alcohols). Use inert atmospheres (N/Ar) and stabilize the bromoacetyl group via electron-withdrawing substituents on the indole core .
Q. How can computational modeling predict the reactivity of 3-bromoacetyl-5-(dimethylamino)indole in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the bromoacetyl carbon. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack. Compare with experimental kinetics (e.g., reaction rates with amines or thiols) to validate computational predictions .
Q. What experimental designs assess the biological activity of 3-bromoacetyl-indole derivatives in enzyme inhibition?
- Methodological Answer : Use enzyme-specific assays (e.g., COX-1/COX-2 inhibition) with IC determination via dose-response curves. For example, a related indole derivative showed IC < 0.04 µM against COX-2. Include positive controls (e.g., celecoxib) and validate results with orthogonal methods like SPR (surface plasmon resonance) to measure binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
